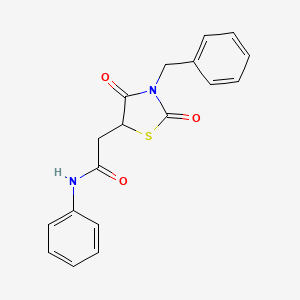

![molecular formula C23H27N3O2 B2442542 7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 374913-65-2](/img/structure/B2442542.png)

7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is a substituent. The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tolyl groups are often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the tolyl group could participate in electrophilic aromatic substitution reactions . The methoxy group could undergo demethylation under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the tolyl group would likely make it nonpolar and hydrophobic .Aplicaciones Científicas De Investigación

- CDK2 Inhibition : Researchers have explored the use of this compound as a novel CDK2 inhibitor. CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment. The synthesized derivatives of this compound demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Some compounds exhibited IC50 values comparable to or better than the reference drug sorafenib .

- Apoptosis Induction : Further investigations revealed that certain derivatives induced apoptosis in cancer cells, suggesting their potential as antitumor agents .

- Benzofuran Derivatives : Substituted benzofurans, structurally related to our compound, have shown dramatic anticancer activities. For instance, compound 36 exhibited significant cell growth inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

- Researchers have developed methods for synthesizing fused pyrazolo derivatives, including the compound . These synthetic approaches contribute to expanding the compound’s availability for further studies .

- Compound 14, derived from our compound, displayed dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression, making it an interesting candidate for further investigation .

- Researchers have explored alternative synthetic routes and derivatives of this compound. These variations may offer improved properties, such as enhanced bioavailability or reduced side effects .

Cancer Therapy

Anticancer Activity

Synthetic Methods

Cell Cycle Alteration

Alternative Routes and Derivatives

Propiedades

IUPAC Name |

7-methoxy-1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-16-7-9-17(10-8-16)19-15-20-18-5-4-6-21(27-3)22(18)28-23(26(20)24-19)11-13-25(2)14-12-23/h4-10,20H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFGRVKZTKMKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)

![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)

![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)